

4-Fluoropyridine 1-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoropyridine 1-oxide

Cat. No.: B569734

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **4-Fluoropyridine 1-oxide**, a fluorinated heterocyclic N-oxide of interest in medicinal chemistry and materials science. This document summarizes available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physical Properties

While specific experimental data for **4-Fluoropyridine 1-oxide** is not extensively reported in publicly available literature, the following tables summarize its fundamental identifiers and computed properties. Data for related compounds are also provided for comparative purposes.

Identifier	Value	Source
Chemical Name	4-Fluoropyridine 1-oxide	IUPAC
Synonyms	4-Fluoropyridine-N-oxide, 4-fluoro-1-oxidopyridin-1-ium	[1]
CAS Number	124666-05-3	[2]
Molecular Formula	C ₅ H ₄ FNO	[1]
Molecular Weight	113.09 g/mol	[1]

Physical Property	Value	Notes
Melting Point	Data not available	For comparison, 4-Fluoropyridine hydrochloride has a melting point of 100-102 °C. 4-Chloropyridine N-oxide has a melting point of 160 °C (decomposition).
Boiling Point	Data not available	-
Solubility	Data not available	Pyridine N-oxides are generally soluble in polar organic solvents and show some solubility in water.
pKa	Data not available	The pKa of the conjugate acid of the parent Pyridine N-oxide is 0.79. The introduction of an electron-withdrawing fluorine atom at the 4-position is expected to decrease the basicity and thus lower the pKa.

Spectral Data

Specific experimental spectra for **4-Fluoropyridine 1-oxide** are not readily available. The following provides expected spectral characteristics based on related compounds.

Spectral Data	Expected Characteristics
¹ H NMR	Two sets of signals in the aromatic region, each integrating to 2H. The protons ortho to the N-oxide (H ₂ , H ₆) and meta to the N-oxide (H ₃ , H ₅) will be doublets coupled to each other and will also show coupling to the fluorine atom. The chemical shifts will be downfield compared to 4-fluoropyridine due to the deshielding effect of the N-oxide group.
¹³ C NMR	Five signals are expected in the aromatic region. The carbon atom attached to the fluorine (C ₄) will show a large one-bond C-F coupling constant. The carbons ortho (C ₂ , C ₆) and meta (C ₃ , C ₅) to the N-oxide will also be distinguishable.
IR Spectroscopy	Characteristic peaks for the N-O stretching vibration are expected around 1200-1300 cm ⁻¹ . Aromatic C-H and C=C stretching vibrations will also be present. The C-F stretching vibration is expected in the 1000-1100 cm ⁻¹ region.
UV-Vis Spectroscopy	Pyridine N-oxides typically exhibit $\pi \rightarrow \pi^*$ transitions in the UV region. The introduction of a fluorine atom may cause a slight shift in the absorption maximum.

Experimental Protocols

Synthesis of 4-Fluoropyridine 1-Oxide

A plausible synthetic route to **4-Fluoropyridine 1-oxide** involves the oxidation of 4-fluoropyridine. While a specific protocol for this reaction is not detailed in the searched literature, a general procedure for the N-oxidation of pyridines can be adapted.

Reaction:

Materials:

- 4-Fluoropyridine
- m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

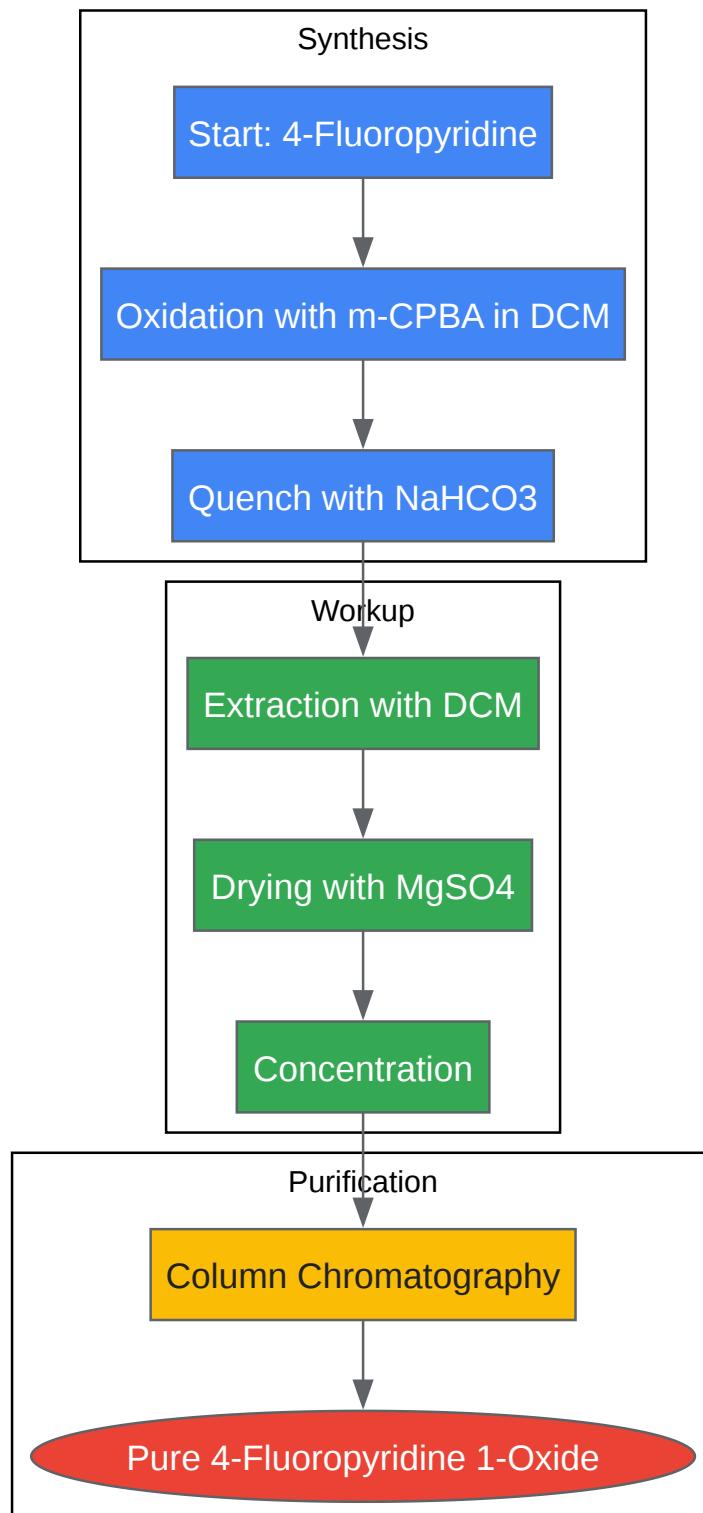
Procedure:

- Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution of 4-fluoropyridine with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproduct.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

- Purify the crude product by column chromatography or recrystallization to yield pure **4-Fluoropyridine 1-oxide**.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus.


Procedure:

- A small, dry sample of the crystalline product is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range at which the solid begins to melt and completely becomes a liquid is recorded as the melting point.

Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the synthesis and purification of **4-Fluoropyridine 1-oxide**.

Synthesis of 4-Fluoropyridine 1-Oxide

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Fluoropyridine 1-oxide**.

This diagram outlines the key stages from the starting material to the final purified product, providing a clear visual representation of the experimental process for researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoropyridine 1-oxide | C5H4FNO | CID 45079942 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- To cite this document: BenchChem. [4-Fluoropyridine 1-Oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b569734#4-fluoropyridine-1-oxide-physical-properties\]](https://www.benchchem.com/product/b569734#4-fluoropyridine-1-oxide-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com